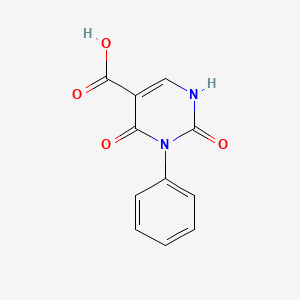

2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

CAS No.: 37804-34-5

Cat. No.: VC2785023

Molecular Formula: C11H8N2O4

Molecular Weight: 232.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37804-34-5 |

|---|---|

| Molecular Formula | C11H8N2O4 |

| Molecular Weight | 232.19 g/mol |

| IUPAC Name | 2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H8N2O4/c14-9-8(10(15)16)6-12-11(17)13(9)7-4-2-1-3-5-7/h1-6H,(H,12,17)(H,15,16) |

| Standard InChI Key | XPJCKTHELWCTTN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)O |

Introduction

| Identifier | Value |

|---|---|

| CAS Number | 37804-34-5 |

| IUPAC Name | 2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxylic acid |

| Molecular Formula | C₁₁H₈N₂O₄ |

| Molecular Weight | 232.19 g/mol |

| European Community (EC) Number | 843-090-4 |

| InChI | InChI=1S/C11H8N2O4/c14-9-8(10(15)16)6-12-11(17)13(9)7-4-2-1-3-5-7/h1-6H,(H,12,17)(H,15,16) |

| InChIKey | XPJCKTHELWCTTN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)O |

Structural Characteristics

The structure of 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid consists of several key components that contribute to its chemical behavior and potential biological activity:

Core Structure

The molecule is built around a tetrahydropyrimidine ring, which serves as the central scaffold . This heterocyclic structure features:

-

Two nitrogen atoms at positions 1 and 3

-

Two carbonyl (oxo) groups at positions 2 and 4

-

A phenyl group attached to the nitrogen at position 3

-

A carboxylic acid functional group at position 5

Functional Groups

The presence of multiple functional groups confers unique chemical properties to this compound:

-

Carboxylic Acid Group: Contributes to the acidic nature of the compound and enables salt formation and esterification reactions

-

Carbonyl Groups: The two dioxo groups create potential sites for hydrogen bonding and nucleophilic attack

-

Phenyl Ring: Provides hydrophobicity and potential for π-π interactions with biological targets

-

Secondary Amine: The N-H group at position 1 can participate in hydrogen bonding as both donor and acceptor

Chemical Reactivity

The reactivity of 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is primarily determined by its functional groups:

-

Carboxylic Acid Reactions:

-

Pyrimidine Ring Reactions:

-

Phenyl Group Reactions:

Biological and Pharmaceutical Applications

The tetrahydropyrimidine structure is found in numerous biologically active compounds, giving 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid potential pharmaceutical relevance.

Mechanism of Action

The potential mechanisms through which 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid and similar compounds might exert their biological effects include:

-

Enzyme Inhibition: Many derivatives act as enzyme inhibitors that disrupt metabolic pathways in pathogens or cancer cells.

-

DNA Interaction: Some compounds have shown abilities to intercalate with DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells.

-

Reactive Oxygen Species Generation: Certain derivatives induce oxidative stress in target cells, contributing to their cytotoxic effects against cancer cells.

-

Interaction with Biological Receptors: The structural features enable binding to specific biological targets, modulating their activity and leading to various pharmacological effects.

Related Compounds and Comparative Analysis

Comparing 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with related compounds provides valuable insights into structure-activity relationships and potential applications.

Structurally Similar Compounds

Table 3: Comparison of 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with Related Compounds

Structure-Activity Relationships

The comparison of these compounds reveals important structure-activity relationships:

-

Substitution Position: The position of phenyl substitution (N1 vs. N3) affects the biological activity profile and physicochemical properties.

-

Functional Group Variations: The presence of carboxylic acid versus nitrile groups at position 5 influences solubility, pharmacokinetics, and target interactions.

-

Alkyl vs. Aryl Substitution: Compounds with benzyl groups often exhibit different biological activities compared to those with direct phenyl attachment .

-

Ring Substitution Patterns: Additional substitutions on the phenyl ring, such as methyl groups (p-tolyl), can fine-tune the biological activity and physicochemical properties.

Current Research and Future Perspectives

Current Research Trends

Current research involving 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid and related compounds is focused on several areas:

-

Medicinal Chemistry Applications: Research continues to explore the potential of this compound in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory treatments.

-

Structure Optimization: Structural modifications to enhance biological activity, improve pharmacokinetic properties, and reduce potential side effects .

-

Combination Therapies: Investigation of synergistic effects when used in combination with established therapeutic agents.

-

Metal Complexation: Studies on the coordination chemistry of this compound with various metal ions, which may enhance or modify its biological activities .

Future Research Directions

Several promising avenues for future research include:

-

Targeted Drug Delivery Systems: Development of delivery systems to enhance the specificity and efficacy of compounds containing the tetrahydropyrimidine scaffold.

-

Computational Studies: Advanced molecular modeling and simulation studies to predict biological activities and guide synthetic efforts.

-

Green Synthesis Methods: Development of environmentally friendly synthesis methods with improved yields and reduced waste.

-

Expanded Biological Screening: Comprehensive evaluation against a wider range of biological targets to uncover new therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume